

Structural Elucidation of Ivermectin Monosaccharide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ivermectin monosaccharide

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Introduction

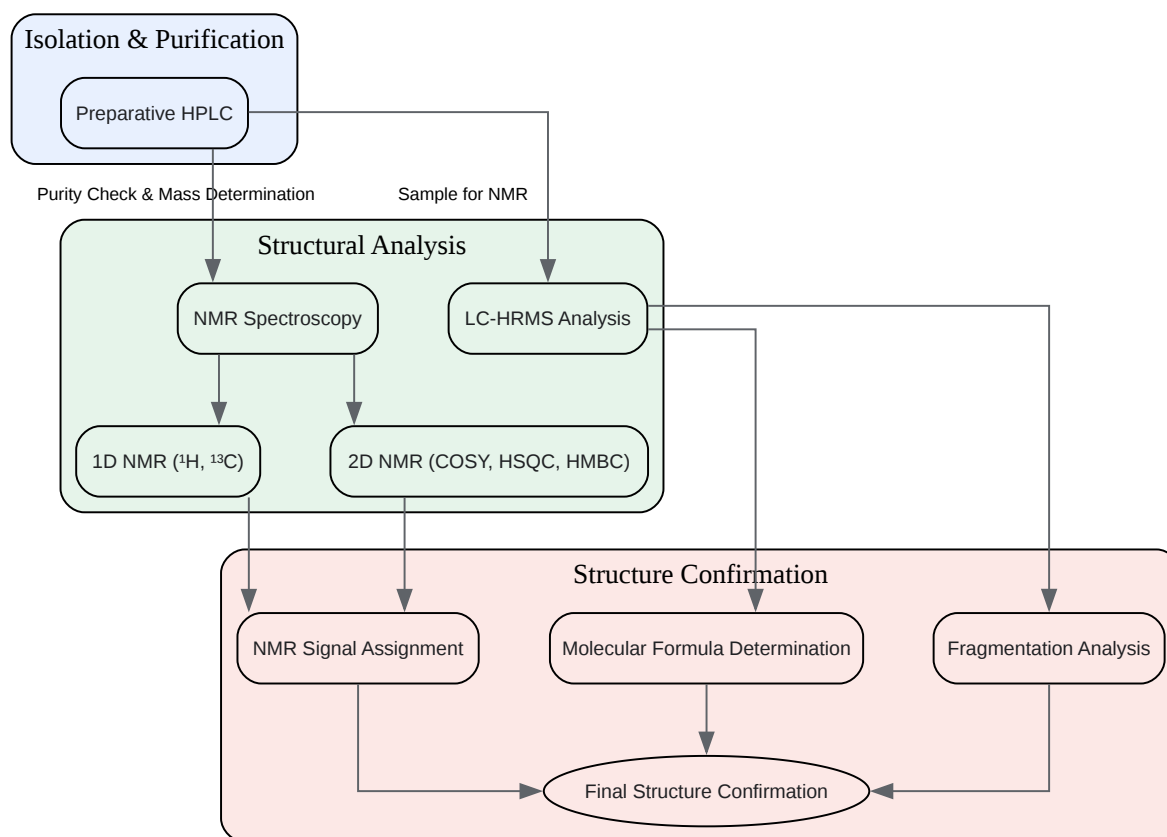
Ivermectin, a potent macrocyclic lactone anthelmintic agent, is a semi-synthetic derivative of the avermectins, a class of natural products from the soil bacterium *Streptomyces avermitilis*. The commercial drug is a mixture of at least 90% 22,23-dihydroavermectin B_{1a} (H₂B_{1a}) and no more than 10% 22,23-dihydroavermectin B_{1b} (H₂B_{1b}). The structural complexity and the potential for various derivatives, either as metabolites, degradation products, or process-related impurities, necessitate robust analytical methodologies for their characterization.^{[1][2]}

One of the key derivatives is the **ivermectin monosaccharide** (C₄₁H₆₂O₁₁), which results from the cleavage of the terminal L-oleandrose unit from the disaccharide chain of the parent molecule.^{[2][3][4]} The structural elucidation of this monosaccharide is critical for understanding ivermectin's metabolism, degradation pathways, and for ensuring the purity of the active pharmaceutical ingredient (API).^{[5][6]}

This technical guide provides a comprehensive overview of the analytical strategies and experimental protocols for the structural elucidation of **ivermectin monosaccharide**, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow for Structural Elucidation

The structural elucidation of **ivermectin monosaccharide** follows a systematic workflow, beginning with the isolation of the compound, followed by the determination of its molecular formula and detailed structural analysis using spectroscopic techniques.



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Figure 1: General workflow for the structural elucidation of **ivermectin monosaccharide**.

Mass Spectrometry Analysis

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the initial characterization of ivermectin derivatives. It provides the

accurate mass of the molecule, from which the molecular formula can be deduced, and offers structural insights through fragmentation analysis.

Data Presentation

The mass spectrometry data for ivermectin and its key fragments are summarized in the table below. For **ivermectin monosaccharide**, the expected molecular ion would correspond to the ivermectin molecule minus the terminal oleandrose sugar.

Analyte	Adduct Ion	Observed m/z	Interpretation
Ivermectin (H ₂ B _{1a})	[M+NH ₄] ⁺	892.3	Ammonium adduct of the parent molecule
Ivermectin Fragment	[M-monosaccharide+H] ⁺	713.4	Loss of the terminal oleandrose unit
Ivermectin Fragment	[M-disaccharide+H] ⁺	568.9	Loss of the entire disaccharide chain (aglycone)
Ivermectin Monosaccharide	[M+H] ⁺	731.4	Expected protonated molecule
Ivermectin Monosaccharide	[M+Na] ⁺	753.4	Expected sodiated molecule

Data inferred from fragmentation patterns of Ivermectin H₂B_{1a}.[\[2\]](#)

Experimental Protocol: LC-HRMS

- Sample Preparation: Dissolve the purified **ivermectin monosaccharide** in methanol to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to 10 µg/mL.
- Chromatography:
 - Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 3 µm).[\[2\]](#)
 - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: Acetonitrile.
- Gradient: Start with 70% B, hold for 2 minutes, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Column Temperature: 40°C.[\[2\]](#)
- Injection Volume: 10 µL.[\[2\]](#)
- Mass Spectrometry:
 - Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120°C.
 - Desolvation Temperature: 350°C.
 - Mass Range: m/z 100-1500.
 - Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, use a collision energy of 20-40 eV.

NMR Spectroscopy Analysis

NMR spectroscopy is the most definitive method for the complete structural elucidation of organic molecules. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and to establish the connectivity of the atoms.

Data Presentation

As a complete, published NMR dataset for **ivermectin monosaccharide** is not readily available, the following table presents the ^1H and ^{13}C NMR data for the parent ivermectin

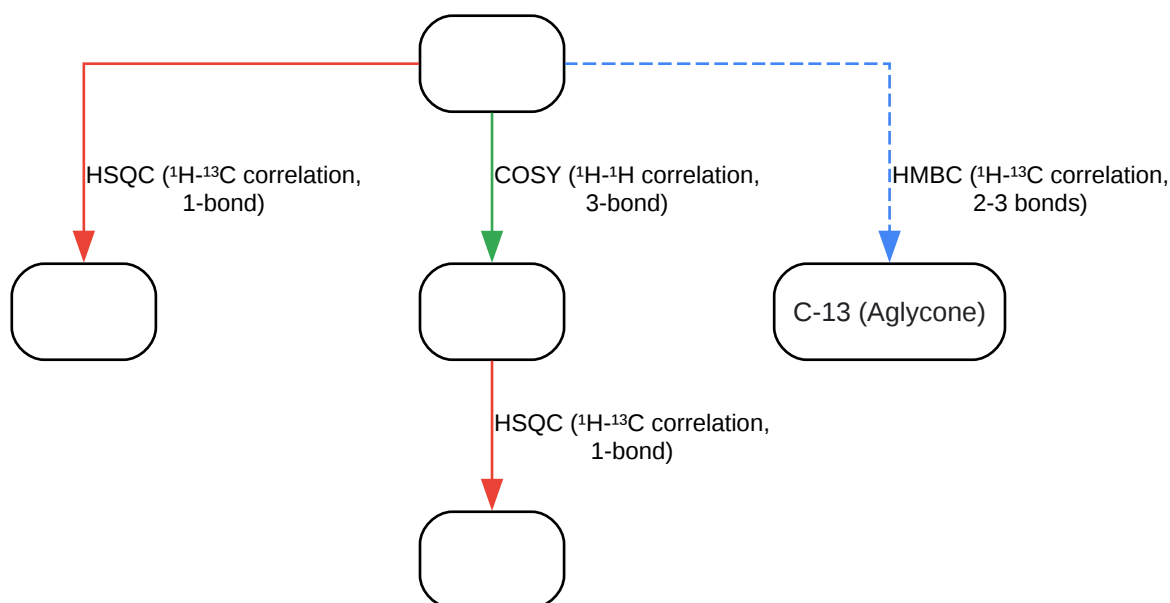
H₂B_{1a}. The signals corresponding to the terminal oleandrose moiety (positions 1" to 6") would be absent in the spectrum of the monosaccharide.

Position	¹³ C Chemical Shift (δ _c)	¹ H Chemical Shift (δ _H , mult., J in Hz)
Aglycone		
1	173.8	-
2	36.6	2.35 (m)
...
Inner Sugar		
1'	97.9	4.65 (d, 3.5)
2'	35.1	2.25 (m)
...
Terminal Sugar		
1"	101.2	4.98 (br s)
2"	34.9	1.65 (m), 2.15 (m)
3"	78.9	3.15 (m)
4"	78.1	3.45 (m)
5"	68.2	3.95 (m)
6"	17.9	1.25 (d, 6.2)

This is a partial and representative dataset for Ivermectin H₂B_{1a}. The full assignment is more extensive.

Logic of 2D NMR for Structural Elucidation

The connectivity of the molecule is determined by analyzing the correlation peaks in the 2D NMR spectra.



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Figure 2: Key 2D NMR correlations for determining the glycosidic linkage.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the purified **ivermectin monosaccharide** in ~0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation:
 - Spectrometer: Bruker Avance 600 MHz NMR spectrometer (or equivalent).[2]
 - Probe: 5 mm cryoprobe.
 - Temperature: 298 K.
- 1D NMR Experiments:
 - ^1H NMR: Acquire with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1 s.
 - ^{13}C NMR: Acquire with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2 s.
- 2D NMR Experiments:

- COSY (Correlation Spectroscopy): Acquire with 2048 x 256 data points, 8 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): Acquire with 2048 x 256 data points, 16 scans per increment. Optimize for a one-bond J-coupling of 145 Hz.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquire with 2048 x 512 data points, 32 scans per increment. Optimize for a long-range J-coupling of 8 Hz.
- Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function before Fourier transformation.

Conclusion

The structural elucidation of **ivermectin monosaccharide** is a multi-step process that relies on the synergistic use of chromatographic separation and advanced spectroscopic techniques. LC-HRMS provides the initial, crucial information on molecular weight and formula, while a full suite of 1D and 2D NMR experiments allows for the unambiguous determination of the complete chemical structure. The detailed protocols and data interpretation strategies outlined in this guide provide a robust framework for researchers and scientists working on the analysis of ivermectin and its derivatives.

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